molecular formula C12H6F13N B140676 4-(Perfluorohexyl)aniline CAS No. 139613-90-4

4-(Perfluorohexyl)aniline

Cat. No. B140676
CAS RN: 139613-90-4
M. Wt: 411.16 g/mol
InChI Key: OQIGJIYYJLAXJO-UHFFFAOYSA-N
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Description

4-(Perfluorohexyl)aniline is a chemical compound with the molecular formula C12H6F13N . It is also known as 4-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)aniline .


Synthesis Analysis

The synthesis of this compound involves the Rose Bengal-photocatalyzed perfluorohexylation of olefins, alkynes, and electron-rich aromatic compounds in water . This process uses perfluorohexyl iodide as the fluoroalkyl source and TMEDA as a sacrificial donor under green LED irradiation . Another method involves the reaction of 4-iodoaniline with perfluorohexyl iodide .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to an amine group and a perfluorohexyl group . The molecular weight of this compound is 411.16 .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in visible light-catalyzed fluoroalkylation reactions . It can also react with olefins, alkynes, and electron-rich aromatic compounds in water .

Scientific Research Applications

Monomolecular Film Formation

4-(Perfluorohexyl)aniline, along with other compounds like 4-(nonafluorobutyl)aniline and 4-(tridecafluorohexyl)aniline, was used in the synthesis of azobenzene derivatives. These derivatives were studied for their ability to form monomolecular films at the air/water interface. The film formations were observed to depend on the length of the fluoroalkyl chain (Yoshino et al., 1992).

Ionic Conducting Interpolyelectrolyte Complexes

In another study, this compound was involved in the polymerization of aniline in the presence of a perfluorinated polysulfonic acid. This process resulted in the creation of soluble interpolyelectrolyte complexes that formed films with high proton and electrical conductivity (Boeva & Sergeyev, 2014).

Oxidation of Anilines

A study on the oxidation of substituted anilines used this compound among other anilines. This process led to the formation of azoxyarenes and other oxidation by-products, contributing to an understanding of the oxidation pathways of aniline (Gebhardt et al., 2008).

Nonlinear Optical Materials

This compound has been involved in studies focusing on novel materials with potential applications in nonlinear optics (NLO). For instance, vibrational analysis of derivatives of this compound provided insights into their structure and potential utility in NLO materials (Revathi et al., 2017).

Liquid Crystal Studies

In the field of liquid crystals, derivatives of this compound were synthesized and studied. These derivatives exhibited various liquid crystalline phases and properties, contributing to the understanding of the role of molecular structure in liquid crystal behavior (Miyajima et al., 1995).

Ultrasonic Degradation of Ionic Aromatic Compounds

Research on the ultrasonic degradation of ionic aromatic compounds in aqueous solutions, including aniline, demonstrated the influence of pH and other factors on the degradation process. This research contributes to understanding the sonochemical degradation of chemical contaminants (Jiang et al., 2002).

Mechanism of Action

While the exact mechanism of action of 4-(Perfluorohexyl)aniline is not fully understood, it is known that perfluorohexyloctane, a related compound, is an amphiphilic semifluorinated alkane, which possesses properties that allow for miscibility in aqueous solutions .

Safety and Hazards

The safety data sheet for a related compound, perfluorohexyl bromide, indicates that it is a combustible liquid that may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to use personal protective equipment when handling this compound and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F13N/c13-7(14,5-1-3-6(26)4-2-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4H,26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIGJIYYJLAXJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567023
Record name 4-(Tridecafluorohexyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139613-90-4
Record name 4-(Tridecafluorohexyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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